1H-Naphth(1,2-d)imidazole, 2-azido-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-1-methylnaphtho(1,2-d)imidazole is a chemical compound with the molecular formula C₁₂H₉N₅ and a molecular weight of 223.233 g/mol . This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-methylnaphtho(1,2-d)imidazole typically involves the azidation of a suitable precursor. One common method is the reaction of 1-methylnaphtho(1,2-d)imidazole with sodium azide in the presence of a suitable solvent . The reaction is usually carried out under mild conditions to ensure the stability of the azido group.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Azido-1-methylnaphtho(1,2-d)imidazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide: Used for the azidation of the precursor compound.
Hydrogen Gas: Used in reduction reactions to convert the azido group to an amine group.
Catalysts: Such as palladium on carbon (Pd/C) for reduction reactions.
Major Products Formed
Substituted Imidazoles: Formed through substitution reactions.
Aminated Imidazoles: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-Azido-1-methylnaphtho(1,2-d)imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 2-Azido-1-methylnaphtho(1,2-d)imidazole involves its interaction with molecular targets through its azido group. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and material science applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Azido-1-methylbenzo[e]benzimidazole
- 2-Azido-1-methyl-1H-naphtho[1,2-d]imidazole
Uniqueness
Its azido group allows for versatile chemical modifications, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
95389-75-6 |
---|---|
Molekularformel |
C12H9N5 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
2-azido-1-methylbenzo[e]benzimidazole |
InChI |
InChI=1S/C12H9N5/c1-17-11-9-5-3-2-4-8(9)6-7-10(11)14-12(17)15-16-13/h2-7H,1H3 |
InChI-Schlüssel |
WOYLPIYYFXVRAN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC3=CC=CC=C32)N=C1N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.